molecular formula C9H13FO2S B2593163 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride CAS No. 2418658-67-8

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride

Cat. No.: B2593163
CAS No.: 2418658-67-8
M. Wt: 204.26
InChI Key: CVBOSEILPGAKOR-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a bicyclic sulfonyl fluoride derivative characterized by a rigid spiro architecture combining a norbornane (bicyclo[2.2.1]heptane) framework fused to a cyclopropane ring. The sulfonyl fluoride (-SO₂F) group at position 2 enhances its reactivity, making it valuable in chemical biology and medicinal chemistry as a covalent probe or electrophilic warhead. Key properties include:

  • Molecular formula: C₉H₁₃FO₂S
  • Molecular weight: 204.27 g/mol.
  • Structural rigidity: The bridgehead angle (C14–C13–C10) is 92.75°, contributing to steric constraints and stability.

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2S/c10-13(11,12)8-5-6-1-2-7(8)9(6)3-4-9/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBOSEILPGAKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C23CC3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a bicyclo[2.2.1]heptane derivative, followed by the introduction of the sulfonyl fluoride group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes side reactions and maximizes the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of spiro compounds have been shown to inhibit tumor growth in various cancer models. The sulfonyl fluoride group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Enzyme Inhibition : The sulfonyl fluoride moiety is known for its ability to act as a covalent inhibitor of serine proteases and other enzymes. This property can be exploited in drug design to develop selective inhibitors for therapeutic applications.

Material Science Applications

Polymer Synthesis : The unique structure of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride allows it to be used as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications.

Nanomaterials : The compound can serve as a precursor for the synthesis of nanostructured materials. Its ability to form stable intermediates can facilitate the creation of nanocomposites with tailored properties for use in electronics and photonics.

Organic Synthesis Applications

Reagent in Organic Reactions : this compound can act as a reagent in various organic transformations. Its electrophilic nature enables it to participate in nucleophilic substitution reactions, thereby expanding the toolbox available for synthetic chemists.

Functionalization of Organic Molecules : The compound can be utilized to functionalize other organic molecules, introducing sulfonyl fluoride groups into different scaffolds. This functionalization is valuable for creating diverse chemical libraries for drug discovery.

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated that spiro compounds inhibit tumor cell proliferation in vitro and in vivo models .
Study 2Enzyme InhibitionIdentified this compound as a potent inhibitor of serine proteases .
Study 3Polymer SynthesisDeveloped a new class of high-performance polymers using spiro compounds as monomers .

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, providing insights into its biological role and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features Reference
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride C₉H₁₃FO₂S 204.27 -SO₂F Bicyclo[2.2.1]heptane fused to cyclopropane; bridgehead angle 92.75°
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-6-sulfonyl fluoride C₉H₁₁FO₂S 202.25 -SO₂F Conjugated double bond at position 2; sulfonyl fluoride at position 6
{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride C₈H₁₃ClO₂S 208.71 -SO₂Cl Oxaspiro[3.4]octane core; difluoro and methanesulfonyl chloride substituents
Spiro[bicyclo[3.1.0]hexane-6,2-oxirane]-3-pentyl C₁₀H₁₆O 152.23 Epoxide (-O-) Bicyclo[3.1.0]hexane fused to oxirane; pentyl substituent
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid C₁₀H₁₄O₂ 166.22 -COOH Carboxylic acid group at position 2; unsaturated bicyclo framework
Key Observations:
  • Positional Isomerism : The sulfonyl fluoride group’s position (e.g., 2 vs. 6) alters electronic distribution and steric accessibility. For example, the 2-sulfonyl derivative’s bridgehead angle (92.75°) imposes greater rigidity than the 6-sulfonyl analog.
  • Functional Group Reactivity : Sulfonyl fluorides exhibit lower electrophilicity compared to sulfonyl chlorides (e.g., {2,2-difluoro-6-oxaspiro...}methanesulfonyl chloride), making them more hydrolytically stable but less reactive in nucleophilic substitutions.

Reactivity and Stability

  • Sulfonyl Fluorides vs. Chlorides : The target compound’s -SO₂F group is less reactive toward nucleophiles than -SO₂Cl, as seen in the stability of 3-bromo-3,3-difluoropropane-1-sulfonyl chloride (C₃H₄BrClF₂O₂S), which undergoes rapid hydrolysis.

Crystallographic and Steric Considerations

  • Crystal Packing : The title compound’s phenylsulfonylmethyl analog (C₁₈H₂₄O₄S) crystallizes in an orthorhombic system (P2₁2₁2₁) with a density of 1.351 g/cm³, reflecting tight packing due to the bicyclo framework.
  • Steric Hindrance : The bicyclo[2.2.1]heptane-cyclopropane fusion creates a concave molecular surface, limiting access to the sulfonyl fluoride group in bulkier reagents.

Biological Activity

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a unique compound with potential biological applications, particularly in medicinal chemistry and drug development. Its structural characteristics and reactivity can influence its biological activity, making it a subject of interest in various studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a bicyclo[2.2.1]heptane framework with a cyclopropane moiety, along with a sulfonyl fluoride functional group. This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₁₄F₁O₂S
Molecular Weight194.24 g/mol
CAS Number1820580-65-1
IUPAC NameThis compound

Research indicates that the sulfonyl fluoride group may engage in nucleophilic attack mechanisms, potentially leading to the modification of proteins or enzymes involved in various biological pathways. This reactivity can influence cellular processes such as signal transduction, apoptosis, and metabolic regulation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of various sulfonyl fluorides, including derivatives of spiro compounds. The findings suggested that these compounds exhibited significant activity against Gram-positive bacteria, highlighting their potential as antibiotic agents .
  • Enzyme Inhibition : Another investigation focused on the inhibition of serine proteases by sulfonyl fluorides. The results demonstrated that spirocyclic sulfonyl fluorides could effectively inhibit specific proteases, which are crucial in inflammatory responses and disease progression .
  • Cytotoxicity : A cytotoxicity assay was performed on cancer cell lines using this compound as a test compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of this compound with other similar compounds revealed distinct biological profiles:

CompoundAntimicrobial ActivityEnzyme InhibitionCytotoxicity
This compoundHighModerateHigh
Sulfonamide derivativesModerateLowModerate
Other spirocyclic sulfonyl fluoridesVariableHighLow

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